1-Chloro-1,2,2,3-tetrafluoropropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1,2,2,3-tetrafluoropropane is an organic compound with the chemical formula C3H3ClF4. It is a halogenated hydrocarbon, specifically a chlorofluorocarbon (CFC), and is known for its stability and non-flammability. This compound is commonly used as a refrigerant and a foam-blowing agent, serving as a replacement for more environmentally harmful CFCs .
Preparation Methods
1-Chloro-1,2,2,3-tetrafluoropropane can be synthesized through various methods. One common synthetic route involves the reaction of trichlorofluoroethane with potassium fluoride in the presence of a chlorinated methane solvent . The reaction conditions typically include elevated temperatures and pressures to facilitate the fluorination process. Industrial production methods often employ continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-Chloro-1,2,2,3-tetrafluoropropane undergoes several types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide or alkoxide ions.
Dehydrofluorination: This reaction involves the removal of a hydrogen fluoride molecule, leading to the formation of unsaturated compounds like tetrafluoropropene.
Oxidation and Reduction: While less common, it can also participate in oxidation and reduction reactions under specific conditions.
Common reagents used in these reactions include hydrogen fluoride, potassium fluoride, and various catalysts such as aluminium fluoride . The major products formed from these reactions include tetrafluoropropene and other fluorinated hydrocarbons .
Scientific Research Applications
1-Chloro-1,2,2,3-tetrafluoropropane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-Chloro-1,2,2,3-tetrafluoropropane exerts its effects is primarily through its physical properties rather than chemical reactivity. Its molecular structure allows it to act as an effective refrigerant by absorbing and releasing heat during phase transitions. In chemical reactions, its halogen atoms can participate in substitution and elimination reactions, often facilitated by catalysts that activate the carbon-halogen bonds .
Comparison with Similar Compounds
1-Chloro-1,2,2,3-tetrafluoropropane can be compared with other similar compounds such as:
1-Chloro-1,1,2,2-tetrafluoropropane: This compound has a similar structure but differs in the position of the chlorine atom, affecting its reactivity and applications.
1,1,2,2-tetrafluoroethane: Another halogenated hydrocarbon used as a refrigerant, but with different physical properties and environmental impact.
1,1,1,2-tetrafluoroethane: Known for its use in air conditioning systems, it has a different boiling point and stability compared to this compound.
The uniqueness of this compound lies in its specific combination of stability, non-flammability, and effectiveness as a refrigerant and foam-blowing agent .
Properties
CAS No. |
67406-66-0 |
---|---|
Molecular Formula |
C3H3ClF4 |
Molecular Weight |
150.50 g/mol |
IUPAC Name |
1-chloro-1,2,2,3-tetrafluoropropane |
InChI |
InChI=1S/C3H3ClF4/c4-2(6)3(7,8)1-5/h2H,1H2 |
InChI Key |
NRAYRSGXIOSRHV-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)Cl)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.